Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone is a heterocyclic compound that features a pyridine ring attached to a sulfanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone typically involves the reaction of pyridine derivatives with sulfanone precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone group to sulfides.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl derivatives: Compounds with similar pyridine structures, such as pyridin-2-yl amides and pyridin-2-yl pyrimidines.
Sulfanone derivatives: Compounds containing sulfanone groups, such as sulfoxides and sulfones.
Uniqueness
Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone is unique due to its combination of a pyridine ring and a sulfanone group, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl(imino)(pyridin-2-yl)-lambda6-sulfanone, identified by its CAS number 76456-07-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol. The structure includes a pyridine ring, which is known for its role in various biological activities, particularly in medicinal chemistry.
The compound exhibits biological activity primarily through its interaction with cellular pathways involved in fibrosis and cancer. Research indicates that compounds containing pyridine and sulfanone moieties can inhibit prolyl-4-hydroxylase (P4H), an enzyme critical in collagen synthesis and fibrosis development. This inhibition may lead to reduced collagen deposition, making it a candidate for anti-fibrotic therapies.
Anti-Fibrotic Activity
A recent study evaluated a series of pyridine derivatives, including this compound, against hepatic stellate cells (HSC-T6). The results demonstrated that several compounds exhibited superior anti-fibrotic effects compared to established drugs like Pirfenidone. The half-maximal inhibitory concentration (IC50) values for these compounds were determined using the MTT assay, revealing promising potential for treating fibrotic diseases.
Compound | IC50 (µM) | Comparison |
---|---|---|
This compound | TBD | Better than Pirfenidone |
Pirfenidone | 3025 ± 0.481 | Control Drug |
The study indicated that the compound significantly reduced hydroxyproline levels in HSC-T6 cells, suggesting effective inhibition of collagen synthesis .
Anti-Cancer Activity
Compounds similar to this compound have been investigated for their anti-cancer properties, particularly as inhibitors of ATR (Ataxia Telangiectasia and Rad3-related protein kinase). These inhibitors are valuable in sensitizing tumor cells to radiation and chemotherapeutic agents. The potential mechanism involves inducing synthetic lethality in cancer cells with defective DNA damage responses .
Case Studies
-
Case Study: Hepatic Fibrosis
- Objective : To evaluate the anti-fibrotic effects of this compound.
- Method : HSC-T6 cells were treated with varying concentrations of the compound.
- Results : Significant reduction in collagen production and expression of COL1A1 was observed, indicating effective inhibition of fibrogenesis.
- Case Study: Cancer Cell Sensitization
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
ethyl-imino-oxo-pyridin-2-yl-λ6-sulfane |
InChI |
InChI=1S/C7H10N2OS/c1-2-11(8,10)7-5-3-4-6-9-7/h3-6,8H,2H2,1H3 |
InChI Key |
ULEXWENYEIDYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.